molecular formula C31H24FNO4 B11041685 (1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11041685
M. Wt: 493.5 g/mol
InChI Key: GIZPBJSIJFVGDK-JWGURIENSA-N
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Description

  • The compound’s IUPAC name is (1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one .
  • It belongs to the class of compounds known as chromones .
  • Chromones exhibit diverse biological activities and are often found in natural products.
  • This compound’s structure combines a chromone core with a pyrroloquinoline ring system, making it intriguing for further study.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.

      Reaction Conditions: Specific conditions depend on the synthetic route chosen, but they typically involve reagents like Lewis acids, bases, and catalysts.

      Industrial Production: While no specific industrial production methods are widely reported, research laboratories can synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.

  • Scientific Research Applications

      Biology: Studying its effects on cellular processes, including enzyme inhibition or receptor binding.

      Medicine: Exploring its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activity.

      Industry: Assessing its potential as a dye, pharmaceutical intermediate, or material for organic electronics.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action, including pathways affected.
  • Comparison with Similar Compounds

      Similar Compounds: Other chromones, pyrroloquinolines, and related heterocyclic structures.

      Uniqueness: Its specific combination of chromone and pyrroloquinoline moieties sets it apart.

    Properties

    Molecular Formula

    C31H24FNO4

    Molecular Weight

    493.5 g/mol

    IUPAC Name

    (3Z)-6-fluoro-9,11,11-trimethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethylidene]-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

    InChI

    InChI=1S/C31H24FNO4/c1-30(2)17-31(3,19-10-5-4-6-11-19)24-15-20(32)14-21-22(28(35)33(30)27(21)24)16-25(34)23-13-18-9-7-8-12-26(18)37-29(23)36/h4-16H,17H2,1-3H3/b22-16-

    InChI Key

    GIZPBJSIJFVGDK-JWGURIENSA-N

    Isomeric SMILES

    CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\C(=O)C4=CC5=CC=CC=C5OC4=O)F)(C)C6=CC=CC=C6)C

    Canonical SMILES

    CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CC5=CC=CC=C5OC4=O)F)(C)C6=CC=CC=C6)C

    Origin of Product

    United States

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